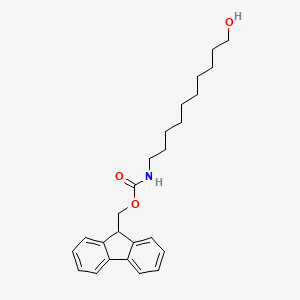

Fmoc-Adc(10)-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-Adc(10)-ol” is a compound used in the field of chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) . It is also known by its chemical name, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid .

Chemical Reactions Analysis

“Fmoc-Adc(10)-ol” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in connecting the antibody to the drug molecule in ADCs. Unfortunately, specific details about the chemical reactions involving “Fmoc-Adc(10)-ol” are not available from the search results.Physical And Chemical Properties Analysis

The molecular weight of “Fmoc-Adc(10)-ol” is 409.52 g/mole . Unfortunately, other physical and chemical properties of “Fmoc-Adc(10)-ol” are not available from the search results.Wissenschaftliche Forschungsanwendungen

Fmoc Chemistry in Peptide Synthesis

The Fmoc group is extensively utilized in peptide synthesis for its protection of amino acids. This method offers significant advantages for synthesizing biologically active peptides and small proteins. Fmoc chemistry facilitates the orthogonal solid-phase synthesis of peptides, allowing for a broad range of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).

Applications in Functional Material Development

Fmoc-modified amino acids and short peptides have shown great potential for the fabrication of functional materials due to their self-assembly properties. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc chemistry in creating bio-inspired materials (Tao et al., 2016).

Enhanced Antibacterial Composite Materials

Recent advancements have explored the antibacterial capabilities of Fmoc-decorated nanoassemblies. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells. The integration of such nanoassemblies into resin-based composites without compromising their mechanical and optical properties opens new avenues for developing biomedical applications (Schnaider et al., 2019).

Wirkmechanismus

Target of Action

Fmoc-Adc(10)-ol is a complex compound that is primarily used in the field of biochemistry . . It is often used in the synthesis of other compounds, particularly in the creation of antibody-drug conjugates (ADCs) .

Mode of Action

In the context of ADCs, it serves as a linker molecule, connecting the antibody to the drug molecule . This allows the drug to be specifically delivered to cells expressing the antigen that the antibody targets.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHSADYFCFERJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2955023.png)

![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)